Structural and Mechanistic Differentiation: Epoxy Tetrahydrofuran vs. Epoxydione Impurity
CAS 873950-19-7 is formed exclusively through oxidative degradation of atorvastatin, yielding a bicyclic epoxy tetrahydrofuran core structure (3,6-dioxabicyclo[3.1.0]hexane) with two hydroxyl groups . In contrast, Atorvastatin EP Impurity D1 (CAS 148146-51-4) is an epoxydione impurity lacking the tetrahydrofuran ring and containing a ketone functionality, formed as both a synthetic byproduct and an oxidative degradation product [1]. This structural divergence means that the two impurities are not co-eluting and require separate reference standards for accurate peak assignment.
| Evidence Dimension | Structural classification and formation mechanism |
|---|---|
| Target Compound Data | Epoxy tetrahydrofuran derivative; oxidative degradation product only; molecular formula C₂₆H₂₄FNO₅; molecular weight 449.47 g/mol |
| Comparator Or Baseline | Atorvastatin EP Impurity D1 (CAS 148146-51-4): Epoxydione impurity; synthetic byproduct and oxidative degradation product; molecular formula C₂₆H₂₂FNO₄; molecular weight 431.46 g/mol |
| Quantified Difference | Molecular weight difference: +18.01 g/mol (one oxygen atom); distinct heterocyclic core (bicyclic epoxy tetrahydrofuran vs. oxirane) |
| Conditions | Structure confirmed by 1H NMR, LC-MS, and FT-IR; impurity isolated from atorvastatin oxidative degradation mixtures |
Why This Matters
Procuring the correct structural analog is essential for distinguishing oxidative degradation pathways from synthetic process impurities, enabling accurate root cause analysis during stability studies and method validation.
- [1] Veeprho. Atorvastatin EP Impurity D (Impurity D1). CAS 148146-51-4. Epoxidation-derived related compound detected as low-level synthetic byproduct and oxidative degradation product. View Source
